molecular formula C39H72O5 B1142539 1-Stearo-3-linolein

1-Stearo-3-linolein

Cat. No.: B1142539
M. Wt: 621.0 g/mol
InChI Key: QSHOZFIGMUOKTB-OHNCOSGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Stearo-3-linolein is a type of conjugated linoleic acid, a naturally occurring fatty acid found in dairy products and meat from ruminant animals. It is known for its potential health benefits and is often studied for its biological activity and applications.

Scientific Research Applications

1-Stearo-3-linolein has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fatty acids.

    Biology: It is studied for its role in cellular metabolism and its potential effects on cell signaling pathways.

    Medicine: It is investigated for its potential health benefits, including its anti-inflammatory and anti-cancer properties.

    Industry: It is used in the formulation of dietary supplements and functional foods due to its potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearo-3-linolein can be synthesized through esterification reactions involving stearic acid and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity raw materials and advanced purification techniques to achieve a high yield and purity of the final product. The process may include steps such as distillation, crystallization, and chromatography to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Stearo-3-linolein undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. The reaction is typically carried out under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: The major products include peroxides, alcohols, and ketones.

    Reduction: The major products include alcohols and alkanes.

    Substitution: The major products include halogenated and alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Stearo-3-linolein involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and to influence cell signaling pathways related to inflammation and cell proliferation. The compound exerts its effects through the activation of specific receptors and the regulation of gene expression.

Comparison with Similar Compounds

1-Stearo-3-linolein is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:

    1,2-Stearo-3-linolein: This compound has a similar structure but differs in the position of the linoleic acid moiety.

    1-Linoleyl-2,3-distearin: This compound has two stearic acid moieties and one linoleic acid moiety, resulting in different biological activity.

    1,3-Dilinolein: This compound has two linoleic acid moieties and one stearic acid moiety, leading to different chemical and biological properties.

This compound stands out due to its specific arrangement of fatty acid moieties, which contributes to its unique biological activity and potential health benefits.

Properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHOZFIGMUOKTB-OHNCOSGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Stearo-3-linolein
Reactant of Route 2
Reactant of Route 2
1-Stearo-3-linolein
Reactant of Route 3
Reactant of Route 3
1-Stearo-3-linolein
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Stearo-3-linolein
Reactant of Route 5
Reactant of Route 5
1-Stearo-3-linolein
Reactant of Route 6
Reactant of Route 6
1-Stearo-3-linolein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.